N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
CAS No.: 923158-02-5
Cat. No.: VC4564454
Molecular Formula: C21H15NO4S
Molecular Weight: 377.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923158-02-5 |
|---|---|
| Molecular Formula | C21H15NO4S |
| Molecular Weight | 377.41 |
| IUPAC Name | N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H15NO4S/c1-25-17-6-3-2-5-14(17)19-12-16(23)15-11-13(8-9-18(15)26-19)22-21(24)20-7-4-10-27-20/h2-12H,1H3,(H,22,24) |
| Standard InChI Key | ZDPUHJQTYDXISB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 |
Introduction
Structural Analysis
This compound consists of a chromene core with a 2-methoxyphenyl substituent at the 2-position and a thiophene-2-carboxamide moiety attached at the 6-position of the chromene ring. The chromene ring system is known for its presence in various natural products and synthetic compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
| Component | Description |
|---|---|
| Chromene Core | Central ring system known for biological activities |
| 2-Methoxyphenyl | Substituent adding potential for bioactivity |
| Thiophene-2-carboxamide | Moiety that could enhance solubility and interaction with biological targets |
Synthesis Considerations
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene core. This could be achieved through a condensation reaction between an appropriate aldehyde and a β-keto ester, followed by cyclization. The introduction of the thiophene-2-carboxamide moiety would require a coupling reaction, potentially using an amide-forming reaction between the chromene derivative and thiophene-2-carboxylic acid or its derivatives .
Potential Biological Activities
Given the components of this compound, it may exhibit biological activities similar to those of related chromene derivatives. These include:
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Antioxidant Activity: Chromene derivatives are known for their antioxidant properties, which could be enhanced by the presence of the thiophene ring .
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Cytotoxicity: Some chromene derivatives have shown promising cytotoxic effects against cancer cell lines, suggesting potential anticancer activity .
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Anti-inflammatory Properties: The methoxyphenyl group may contribute to anti-inflammatory effects, although this would depend on the specific molecular interactions.
Spectroscopic Characterization
Characterization of this compound would involve spectroscopic techniques such as:
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1H and 13C NMR: To confirm the arrangement of hydrogen and carbon atoms.
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IR Spectroscopy: To identify functional groups.
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Mass Spectrometry: To determine the molecular weight and confirm the structure.
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